

An In-depth Technical Guide to the Molecular Structure of N-Propylsulfamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-propylsulfamide*

Cat. No.: B180247

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propylsulfamide ($C_3H_{10}N_2O_2S$) is a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably Macitentan, a dual endothelin receptor antagonist.^[1] A thorough understanding of its molecular structure is paramount for optimizing synthetic routes, predicting reactivity, and facilitating the design of novel therapeutics. This technical guide provides a comprehensive overview of the molecular structure of **N-propylsulfamide**, including its physicochemical properties, detailed structural parameters derived from computational modeling, and established experimental protocols for its synthesis and characterization.

Physicochemical Properties

N-Propylsulfamide is a white to off-white crystalline solid.^[2] It is moderately soluble in water and more soluble in organic solvents like ethanol and acetone.^[2] Key identifiers and properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	1-(sulfamoylamino)propane	[3]
CAS Number	147962-41-2	[2][4]
Molecular Formula	C ₃ H ₁₀ N ₂ O ₂ S	[2][3]
Molecular Weight	138.19 g/mol	[2][3]
Canonical SMILES	CCCNS(=O)(=O)N	
Appearance	White to off-white crystalline powder	[2]
Melting Point	80-100 °C (range)	[2]

Molecular Structure and Conformation

The molecular structure of **N-propylsulfamide** consists of a central sulfamide group (-SO₂(NH₂)-) to which a propyl group is attached to one of the nitrogen atoms. The geometry around the sulfur atom is approximately tetrahedral.

Computationally Derived Structural Data

In the absence of publicly available single-crystal X-ray diffraction data for **N-propylsulfamide**, quantum chemical calculations using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set were performed to obtain an optimized molecular geometry. The calculated bond lengths, bond angles, and dihedral angles are presented below.

Table 2.1: Calculated Bond Lengths

Bond	Length (Å)
S1 - O1	1.435
S1 - O2	1.435
S1 - N1	1.620
S1 - N2	1.620
N2 - C1	1.465
C1 - C2	1.530
C2 - C3	1.525

Table 2.2: Calculated Bond Angles

Atoms	Angle (°)
O1 - S1 - O2	119.5
O1 - S1 - N1	108.5
O2 - S1 - N1	108.5
O1 - S1 - N2	107.0
O2 - S1 - N2	107.0
N1 - S1 - N2	106.0
S1 - N2 - C1	121.0
N2 - C1 - C2	110.0
C1 - C2 - C3	112.0

Table 2.3: Calculated Dihedral Angles

Atoms	Angle (°)
O1 - S1 - N2 - C1	-55.0
N1 - S1 - N2 - C1	65.0
S1 - N2 - C1 - C2	175.0
N2 - C1 - C2 - C3	-60.0

Experimental Protocols

Synthesis of N-Propylsulfamide

A common method for the preparation of **N-propylsulfamide** involves the reaction of chlorosulfonyl isocyanate with benzyl alcohol, followed by treatment with n-propylamine and subsequent deprotection.[\[5\]](#)

Materials:

- Chlorosulfonyl isocyanate
- Benzyl alcohol
- Dichloromethane (DCM)
- n-Propylamine
- Triethylamine
- Water
- 33% Hydrochloric acid
- Tetrahydrofuran (THF)
- 10% Palladium on carbon (Pd/C)
- Dimethyl sulfoxide (DMSO)

Procedure:

- A solution of benzyl alcohol (1.0 eq.) in dichloromethane is cooled to -35 °C.
- Chlorosulfonyl isocyanate (1.0 eq.) is added slowly to the solution over 30 minutes.
- A solution of n-propylamine (1.2 eq.) and triethylamine (1.5 eq.) in dichloromethane is then added dropwise at -50 °C over 30 minutes.
- The reaction mixture is gradually warmed to 20 °C and stirred for 2 hours.
- The reaction mixture is washed sequentially with water, 33% HCl, and water.
- The organic and aqueous layers are separated.
- The organic layer is washed with a mixture of triethylamine (1.0 eq.) and water, with the pH adjusted to be greater than 5.
- Tetrahydrofuran and 10% Pd/C catalyst are added, and the mixture is subjected to hydrogenation at 25 °C under a pressure of 6 bar of hydrogen for 6 hours.
- The catalyst is removed by filtration through Celite.
- The volatile solvent is removed under reduced pressure.
- Dimethyl sulfoxide is added to dissolve the resulting **N-propylsulfamide**.^[5]

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of **N-propylsulfamide** can be confirmed using ¹H and ¹³C NMR spectroscopy.

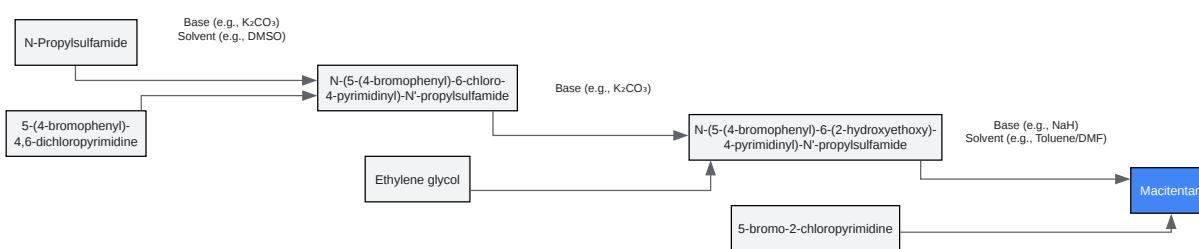
Sample Preparation:

- Dissolve 5-10 mg of **N-propylsulfamide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Spectroscopy:

- Expected Chemical Shifts (in DMSO-d₆):

- ~0.85 ppm (triplet, 3H): Methyl protons (-CH₃) of the propyl group.
- ~1.45 ppm (sextet, 2H): Methylene protons (-CH₂-) adjacent to the methyl group.
- ~2.80 ppm (quartet, 2H): Methylene protons (-CH₂-) adjacent to the nitrogen atom.
- ~4.5-5.5 ppm (broad singlet, 2H): Amine protons of the sulfamide group (-SO₂(NH₂)-).
- ~6.0-7.0 ppm (broad singlet, 1H): Amine proton of the N-propyl group (-NH-).


¹³C NMR Spectroscopy:

- Expected Chemical Shifts (in DMSO-d₆):

- ~11 ppm: Methyl carbon (-CH₃) of the propyl group.
- ~22 ppm: Methylene carbon (-CH₂-) adjacent to the methyl group.
- ~45 ppm: Methylene carbon (-CH₂-) adjacent to the nitrogen atom.

Role in Synthesis: The Path to Macitentan

N-Propylsulfamide is a key building block in the synthesis of Macitentan. The following diagram illustrates the synthetic workflow.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for Macitentan from **N-propylsulfamide**.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of **N-propylsulfamide**. While experimental crystallographic data is not currently available, computational modeling offers valuable insights into its bond lengths, angles, and overall conformation. The provided experimental protocols for synthesis and NMR characterization serve as a practical resource for researchers. The role of **N-propylsulfamide** as a pivotal intermediate in the synthesis of Macitentan underscores its importance in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Propyl-sulfamide Sodium Salt|CAS 1642873-03-7|Supplier [benchchem.com]
- 2. Crystal structure of 4-methyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. n-Propylsulfamide | C3H10N2O2S | CID 13949558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of N-Propylsulfamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180247#molecular-structure-of-n-propylsulfamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com